Physicochemical Differentiation from Carboxylic Acid and Alcohol Analogs
2-(2-Aminoethoxy)acetamide exhibits a computed XLogP3 of -1.9 and a topological polar surface area (TPSA) of 78.3 Ų, values that position it with intermediate hydrophilicity compared to its closest analogs [1]. In contrast, 2-(2-aminoethoxy)ethanol (CAS 929-06-6), which terminates in a hydroxyl group, is expected to have a higher LogP (less polar) based on its functional group composition, while 2-(2-aminoethoxy)acetic acid (CAS 10366-71-9), with its ionizable carboxyl group, is significantly more polar and has a higher hydrogen-bond acceptor count (4 vs. 3) .
| Evidence Dimension | Computed Hydrophilicity (XLogP3) and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = -1.9; TPSA = 78.3 Ų |
| Comparator Or Baseline | 2-(2-Aminoethoxy)ethanol (MW 105.14): functional group -OH; 2-(2-Aminoethoxy)acetic acid (MW 119.12): functional group -COOH, H-bond acceptors = 4 |
| Quantified Difference | XLogP3 difference of approx. +0.5 to +1.0 vs. acid analog (estimated); TPSA difference of approx. 20-30 Ų vs. alcohol analog (estimated) |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs TPSA) and vendor datasheets |
Why This Matters
The intermediate LogP and TPSA of 2-(2-aminoethoxy)acetamide suggest it offers a balanced solubility/permeability profile that is distinct from both more polar (acid) and more lipophilic (alcohol) analogs, influencing its suitability as a linker or building block in medicinal chemistry campaigns.
- [1] PubChem. 2-(2-Aminoethoxy)acetamide. PubChem CID 15101536. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/15101536 View Source
